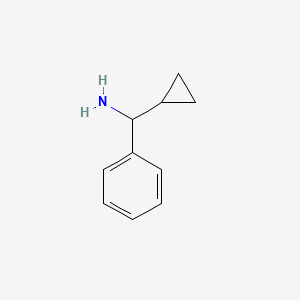

Cyclopropyl(phenyl)methanamine

Overview

Description

Cyclopropyl(phenyl)methanamine is a chemical compound with the molecular formula C10H13N . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of cyclopropane-containing compounds like this compound often involves the use of a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide . This process allows for the creation of a diverse collection of cyclopropane-containing lead-like compounds, fragments, and building blocks .Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropyl group attached to a phenyl group and a methanamine . The average mass of the molecule is 147.217 Da, and the monoisotopic mass is 147.104797 Da .Chemical Reactions Analysis

Cyclopropane-containing compounds like this compound can undergo various chemical reactions. For instance, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide can be used to create these compounds . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

- Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone (Ciproxifan) : A novel histamine H3 receptor antagonist with a key reaction for preparation based on SNAr for acetylated fluoroaromatics (Stark, 2000).

- Synthesis of Enantioselective 2-(2-Arylcyclopropyl)glycines : Using cyclopropanation of the CC bond with trimethylsulfoxonium iodide, leading to the production of (2-arylcyclopropyl)(furan-2-yl)methanamines in optically pure form (Demir et al., 2004).

Anticancer Activity

- Palladium(II) and Platinum(II) Complexes : These complexes, based on Schiff base ligands including R-(phenyl)methanamine, demonstrated significant anticancer activity against various human cancerous cell lines (Mbugua et al., 2020).

Catalysis and Chemical Reactions

- Formation of Nickeladihydropyran : Cyclopropyl phenyl ketone, a derivative, underwent oxidative addition to Ni(PCy3) to give a nickeladihydropyran, a key intermediate for cycloaddition reactions (Ogoshi et al., 2006).

- **Efficient TransferHydrogenation Reactions with Quinazoline-Based Ruthenium Complexes**: Utilizing (4-Phenylquinazolin-2-yl)methanamine, these catalysts demonstrated high conversions in the transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).

Combinatorial Chemistry

- Synthesis of Resin Bound Cyclopropyl Phenyl Methanones : An efficient method for the one-pot synthesis of these compounds was developed, serving as combinatorial scaffolds for structurally diverse alicyclic compounds (Grover et al., 2004).

Antimicrobial and Antitubercular Activities

- Aryloxyphenyl Cyclopropyl Methanones : These compounds exhibited significant in vitro activity against Mycobacterium tuberculosis, with some showing activity against multi-drug-resistant strains (Dwivedi et al., 2005).

- Alkylaminoaryl Phenyl Cyclopropyl Methanones : Displaying good in vitro antitubercular activities and selectively inhibiting the growth of Plasmodium falciparum, with molecular docking studies suggesting their mode of action (Ajay et al., 2010).

Other Applications

- Metal-Dependent Cytotoxic Behaviour : The use of copper and platinumcomplexes with Schiff-base ligands, including phenyl methanamine derivatives, demonstrated varied cytotoxic activities, highlighting the role of metal ions in biological activity (Grau et al., 2018).2. Antitubercular and Antimicrobial Agents : Cyclopropyl(phenyl)methanamine derivatives have shown significant activities against Mycobacterium tuberculosis and other microbial strains, indicating their potential as therapeutic agents (Anand et al., 2013).

Safety and Hazards

Future Directions

Cyclopropane-containing compounds like Cyclopropyl(phenyl)methanamine are widely used in medicinal chemistry and drug discovery . They present new design elements and novel bond vectors, enriching current lead-like and fragment compound libraries . Therefore, the future directions of this compound could involve its use in the development of new pharmaceuticals and the exploration of new regions of chemical space .

Mechanism of Action

Target of Action

Similar compounds like methenamine are known to act as urinary tract antiseptics and antibacterial drugs, suggesting that Cyclopropyl(phenyl)methanamine might have similar targets.

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

Cyclopropane, a structural motif in the compound, is known to be involved in two major pathways according to whether the reaction involves an exogenous c1 unit from s-adenosylmethionine (sam) or not .

Pharmacokinetics

It’s worth noting that the compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .

Result of Action

Similar compounds like indole derivatives are known to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Analysis

Biochemical Properties

Cyclopropyl(phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many compounds. The cyclopropyl group in this compound can reduce susceptibility to oxidative metabolism, thereby enhancing the compound’s stability . Additionally, it has been observed to interact with amine oxidases, which catalyze the oxidation of amines to aldehydes, ammonia, and hydrogen peroxide .

Cellular Effects

This compound affects various cellular processes and functions. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, this compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism . Furthermore, it has been reported to impact cellular proliferation and apoptosis, indicating its potential role in cancer research .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to cytochrome P450 enzymes, inhibiting their activity and preventing the oxidative metabolism of the compound . This interaction is facilitated by the cyclopropyl group’s unique structural properties, which enhance binding affinity and stability. Additionally, this compound has been shown to inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of monoamines such as serotonin and dopamine . This inhibition is achieved through competitive binding at the enzyme’s active site.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under controlled conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental setup. In vitro studies have shown that prolonged exposure to this compound can lead to alterations in gene expression and metabolic activity . In vivo studies have also reported changes in tissue distribution and accumulation over time .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to enhance cognitive function and memory retention in rodents . At higher doses, it can induce toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with cytochrome P450 enzymes and the subsequent generation of reactive metabolites . Threshold effects have also been observed, with certain dosages leading to significant changes in behavior and physiological responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes oxidative metabolism, resulting in the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to the formation of glucuronides and sulfates . Additionally, this compound has been shown to influence metabolic flux, altering the levels of key metabolites involved in energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . The compound is actively transported across cell membranes by organic cation transporters (OCTs), which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . This binding is essential for the compound’s activity and function within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are critical for its activity and function . The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it has been observed to accumulate in the endoplasmic reticulum (ER) and mitochondria, indicating its involvement in cellular metabolism and energy production . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the subcellular localization of this compound, directing it to specific compartments or organelles .

Properties

IUPAC Name |

cyclopropyl(phenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10(9-6-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCRSQPUGEDLYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391007 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23459-38-3 | |

| Record name | cyclopropyl(phenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclopropyl-1-phenylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(2,6-Dichlorophenyl)methoxyimino]-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B1351621.png)

![6-[(Pyridin-3-ylmethyl)-carbamoyl]-cyclohex-3-enecarboxylic acid](/img/structure/B1351624.png)

![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1351632.png)